Product packaging for Methyl 2-(benzyloxy)-5-formylbenzoate(Cat. No.:CAS No. 255734-73-7)

Methyl 2-(benzyloxy)-5-formylbenzoate

Cat. No.: B1613527
CAS No.: 255734-73-7
M. Wt: 270.28 g/mol
InChI Key: CXBOMPGGRIMBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(benzyloxy)-5-formylbenzoate (CAS 255734-73-7) is a high-purity organic compound supplied at 95% purity, with the molecular formula C 16 H 14 O 4 and a molecular weight of 270.3 . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. The structure, featuring both a benzyl-protected phenolic oxygen and a formyl group on the benzoate ring, makes it a key building block for the construction of more complex molecules. Its primary research application lies in its role as a precursor in multi-step synthesis, analogous to related compounds used in the preparation of pharmaceutical intermediates and other functional organic materials . The formyl group is particularly reactive, allowing for further derivatization through reactions such as nucleophilic addition, reductive amination, or condensation to form new carbon-carbon bonds. Concurrently, the benzyl protecting group can be selectively removed under controlled conditions to reveal a phenolic hydroxyl group, providing a handle for additional functionalization . Researchers utilize this compound to develop novel chemical entities for drug discovery, material science, and as a standard in analytical method development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B1613527 Methyl 2-(benzyloxy)-5-formylbenzoate CAS No. 255734-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-formyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBOMPGGRIMBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626173
Record name Methyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255734-73-7
Record name Methyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 Benzyloxy 5 Formylbenzoate

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis of Methyl 2-(benzyloxy)-5-formylbenzoate identifies several logical bond disconnections that form the basis of strategic synthetic planning. The three primary functional groups—methyl ester, benzyl (B1604629) ether, and benzaldehyde (B42025)—offer distinct opportunities for disconnection.

The most common strategies pivot on the sequence of installing these groups. Three plausible retrosynthetic pathways are:

C-O Ether Disconnection: The most direct approach involves the disconnection of the benzyl ether bond. This leads back to the key precursor, Methyl 5-formyl-2-hydroxybenzoate (also known as methyl 5-formylsalicylate), and a suitable benzylating agent like benzyl bromide. This strategy is often preferred as the formyl and ester groups are already in place on a commercially available or readily synthesized starting material.

C-C Formyl Disconnection: An alternative strategy is the disconnection of the bond between the aromatic ring and the formyl group. This pathway identifies Methyl 2-(benzyloxy)benzoate as the immediate precursor. This route requires a regioselective formylation reaction, which must specifically target the position para to the benzyloxy group. The directing effect of the ether and ester groups is a critical consideration in this approach.

C-O Ester Disconnection: A third possibility involves the disconnection of the methyl ester. This leads to 2-(benzyloxy)-5-formylbenzoic acid, which would require esterification in the final step of the synthesis. This route might be chosen if the free carboxylic acid is advantageous for purification or if the starting materials for its synthesis are more accessible.

Established and Convergent Synthetic Approaches

Established methods for synthesizing this compound are typically linear or convergent sequences that assemble the molecule step-by-step using well-understood, high-yielding reactions. These approaches are based on the retrosynthetic pathways outlined above.

Benzyloxy Group Installation Strategies (e.g., Benzylation of Hydroxybenzoates)

The installation of the benzyloxy group is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol (B47542) with a benzyl halide. In the context of synthesizing the target molecule, the starting material is Methyl 5-formyl-2-hydroxybenzoate.

The general reaction involves deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with benzyl chloride or benzyl bromide.

Key Reagents and Conditions:

Substrate: Methyl 5-formyl-2-hydroxybenzoate

Alkylation Agent: Benzyl bromide or Benzyl chloride

Base: A variety of bases can be employed, from mild carbonates to stronger hydrides.

Solvent: Polar aprotic solvents are typically used to facilitate the SN2 reaction.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

Table 1: Comparison of Conditions for Benzylation of Hydroxybenzoates
BaseSolventTypical TemperatureAdvantagesConsiderations
Potassium Carbonate (K₂CO₃)Acetone or DMFRefluxMild, inexpensive, and easy to handle.Reaction times can be long.
Sodium Hydride (NaH)THF or DMF0 °C to RTStrong base, leads to rapid and complete deprotonation.Moisture-sensitive and requires inert atmosphere.
Cesium Carbonate (Cs₂CO₃)Acetonitrile or DMFRT to 80 °CHighly effective due to the "cesium effect," often leading to higher yields.More expensive than other carbonate bases.

Phase-transfer catalysis (PTC) offers an efficient alternative, particularly for large-scale syntheses. acs.orgcore.ac.ukbiomedres.us Using a catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) allows the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent), which can simplify workup and avoid the use of anhydrous solvents. acs.orgcore.ac.ukbiomedres.us

Formyl Group Introduction and Modification (e.g., Aldehyde Synthesis from Precursors)

When the synthetic strategy involves formylating Methyl 2-(benzyloxy)benzoate, several classic and modern formylation reactions can be employed. wikipedia.org These reactions are forms of electrophilic aromatic substitution, and their success depends on the regioselectivity dictated by the existing substituents. wikipedia.org The ortho, para-directing benzyloxy group and the meta-directing methyl ester group both influence the position of formylation.

Common Formylation Methods:

Duff Reaction: This method uses hexamethylenetetramine (urotropine) in an acidic medium (e.g., trifluoroacetic acid or methanesulfonic acid) to introduce a formyl group, primarily at the position ortho to a strong activating group. wikipedia.orgtcichemicals.com For a substrate like Methyl 2-(benzyloxy)benzoate, formylation would be expected to occur para to the strongly activating benzyloxy group. A similar transformation has been demonstrated with high yield in the synthesis of Methyl 5-formyl-2-methoxybenzoate from Methyl 2-methoxybenzoate. google.comgoogle.com

Rieche Formylation: This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). tcichemicals.comnih.gov It is known to be effective for formylating electron-rich aromatic rings and can provide good yields of the desired aldehyde. nih.gov

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate activated aromatic rings. wikipedia.orgtcichemicals.com It is a widely used and versatile method for aldehyde synthesis. wikipedia.org

Table 2: Comparison of Aromatic Formylation Methods
Reaction NameFormylating AgentCatalyst/ConditionsKey Features
Duff ReactionHexamethylenetetramineAcidic (TFA, MsOH)Effective for activated rings like phenols and ethers. google.comgoogle.com
Rieche FormylationDichloromethyl methyl etherLewis Acid (TiCl₄, SnCl₄)Good for sterically hindered positions and electron-rich aromatics. tcichemicals.comnih.gov
Vilsmeier-HaackDMF/POCl₃Forms Vilsmeier reagent in situWidely applicable for activated aromatic and heteroaromatic compounds. wikipedia.org
Gattermann ReactionHCN/HCl or Zn(CN)₂/HClLewis Acid (AlCl₃)Classic method, though involves highly toxic reagents. wikipedia.org

Esterification Methods for Methyl Benzoates

If the synthesis proceeds through the 2-(benzyloxy)-5-formylbenzoic acid intermediate, a final esterification step is required. Several reliable methods exist for the conversion of carboxylic acids to their corresponding methyl esters.

Fischer Esterification: This is a classic acid-catalyzed equilibrium process where the carboxylic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by using a large excess of methanol or by removing the water formed during the reaction.

Alkylation with Methylating Agents: The carboxylate salt of the acid can be alkylated with a methylating agent. This is typically a two-step process where the carboxylic acid is first deprotonated with a base (e.g., K₂CO₃) and then treated with methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in a polar aprotic solvent like DMF.

Diazomethane (B1218177): While highly efficient and proceeding under mild conditions, the use of diazomethane (CH₂N₂) is often avoided in industrial settings due to its toxicity and explosive nature. It reacts rapidly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct.

Development of Novel and Efficient Synthetic Routes

Catalytic Systems for Targeted Synthesis

Modern synthetic chemistry emphasizes the use of catalytic systems to improve selectivity, reduce waste, and operate under milder conditions.

Catalytic O-Benzylation: Traditional Williamson ether synthesis often requires stoichiometric amounts of strong base and can have harsh reaction conditions. Newer catalytic methods offer milder alternatives. Palladium-catalyzed benzylation of phenols using benzyl methyl carbonates as the benzylating agent proceeds under neutral conditions, avoiding the need for a strong base. organic-chemistry.org The reaction involves a decarboxylative etherification, generating only volatile byproducts. organic-chemistry.org Another approach involves vapor-phase benzylation over solid acid or basic metal oxide catalysts, such as activated alumina, which can offer high selectivity and easier product purification. google.comgoogle.com

Catalytic Formylation: Recent advances have focused on developing catalytic C-H formylation reactions, which are more atom-economical. Palladium-catalyzed reductive carbonylation of aryl halides or triflates provides a route to benzaldehydes using carbon monoxide (CO) or its surrogates like formic acid or carbon dioxide. organic-chemistry.org These methods can exhibit broad functional group tolerance. organic-chemistry.org Iron-catalyzed formylation of indoles has also been reported, using formaldehyde (B43269) as the C1 source and air as the oxidant, pointing towards the potential for developing similar C-H functionalization methods for other activated aromatic systems. organic-chemistry.org These catalytic approaches represent the frontier of aldehyde synthesis and could provide more sustainable routes to the target molecule.

Multicomponent Reaction (MCR) Strategies Employing Formyl Benzoate (B1203000) Moieties

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach in modern organic synthesis. beilstein-journals.orgnih.gov These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making them powerful tools for constructing intricate molecular architectures from simple precursors. beilstein-journals.orgacs.org Formyl benzoate derivatives, including methyl 2-formylbenzoate (B1231588), are valuable building blocks in MCRs, leveraging the reactivity of both the aldehyde and the benzoate functionalities to access a wide range of heterocyclic compounds. researchgate.net

Research has demonstrated the utility of formyl benzoates in various MCRs. For instance, a one-pot, three-component reaction involving methyl 2-formylbenzoate, a primary amine, and a thiol can produce 3-[alkyl(aryl)thio]isoindolinones. researchgate.net Similarly, isocyanide-based multicomponent reactions (IMCRs) have been developed using 2-formylbenzoic acids as key substrates. A notable example is a four-component reaction between a 2-formylbenzoic acid, malononitrile, an isocyanide, and an alcohol, which efficiently yields alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. acs.org This process involves the initial Knoevenagel condensation of the formylbenzoic acid and malononitrile, followed by nucleophilic addition of the isocyanide and subsequent ring-opening of an isocoumarin (B1212949) intermediate by the alcohol. acs.org

Other MCRs have been designed to synthesize different heterocyclic systems. The reaction of 2-formylbenzoic acid with amines and dimethyl phosphonate (B1237965) under solvent-free conditions provides a diastereoselective route to (isoindolin-1-one-3-yl)phosphonates. beilstein-journals.org Furthermore, copper-catalyzed three-component reactions of formylbenzoate, amines, and ketones have been employed to construct isoindolinones. researchgate.net These strategies highlight the versatility of the formyl benzoate scaffold in convergent synthetic pathways.

Table 1: Examples of Multicomponent Reactions (MCRs) Employing Formyl Benzoate Moieties
Formyl Benzoate SubstrateOther ReactantsKey Product ClassReaction Type
Methyl 2-formylbenzoatePrimary amines, Thiols3-[Alkyl(aryl)thio]isoindolinonesThree-component reaction
2-Formylbenzoic acidMalononitrile, Isocyanides, AlcoholsAlkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoatesFour-component reaction acs.org
2-Formylbenzoic acidAmines, Dimethyl phosphonate(Isoindolin-1-one-3-yl)phosphonatesThree-component reaction beilstein-journals.org
FormylbenzoateAmines, KetonesIsoindolinonesCopper-catalyzed three-component reaction researchgate.net

Chemo- and Regioselective Synthesis Paradigms

The synthesis of highly functionalized molecules like this compound often requires precise control over reactivity at different sites within the molecule. Chemo- and regioselectivity are cornerstone principles in achieving such control. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preferential formation of one constitutional isomer over another.

A primary regioselective strategy for synthesizing the target compound involves the direct formylation of a methyl 2-(benzyloxy)benzoate precursor. In this electrophilic aromatic substitution, the electron-donating benzyloxy group acts as an ortho-para director. Due to the steric hindrance imposed by the adjacent methoxycarbonyl group at the C2 position, the incoming formyl group is preferentially directed to the sterically more accessible para-position (C5). A similar regioselectivity is observed in the formylation of methyl o-anisate using hexamethylenetetramine (the Duff reaction) to produce methyl 5-formyl-2-methoxybenzoate, demonstrating the directing effect of an alkoxy group para to the formyl group. google.com

Chemoselective strategies are crucial when manipulating molecules with multiple reactive sites, such as the aldehyde group, which is susceptible to both oxidation and nucleophilic attack. One advanced method involves masking the aldehyde functionality during a critical synthetic step. For example, a two-step, one-pot procedure has been developed where a Weinreb amide is reduced with a hydride source (e.g., DIBAL-H) to form a stable aluminum hemiaminal intermediate. acs.orgrug.nl This intermediate serves as a protected aldehyde, rendering it inert to subsequent cross-coupling reactions with strong organometallic nucleophiles. acs.orgresearchgate.net After the coupling is complete, the aldehyde is unmasked during workup.

Another chemoselective approach is the catalytic debromomethoxylation of dibromomethylarenes. kpfu.ru This method uses a soft Lewis acid catalyst, such as anhydrous zinc chloride, to convert a dibromomethyl group into an aldehyde in the presence of benzaldehyde dimethyl acetal. kpfu.ruresearcher.life The mildness of the catalyst ensures that other sensitive functional groups present on the aromatic ring, like methoxycarbonyl groups, remain unaffected during the transformation. kpfu.ru This paradigm allows for the selective formation of an aldehyde without requiring a protection-deprotection sequence for the ester group.

Table 2: Chemo- and Regioselective Synthesis Strategies for Substituted Benzaldehydes
StrategySelectivity TypeKey Reagents/IntermediatesDescription
Electrophilic FormylationRegioselectiveHexamethylenetetramine, Trifluoroacetic acidThe electron-donating alkoxy/benzyloxy group directs formylation to the para position (C5) of the benzoate ring.
Reduction/Cross-Coupling via HemiaminalChemoselectiveWeinreb amide, DIBAL-H, Organometallic reagentsA stable aluminum hemiaminal protects the latent aldehyde during nucleophilic cross-coupling reactions. acs.orgrug.nl
Catalytic DebromomethoxylationChemoselectiveDibromomethylarene, Benzaldehyde dimethyl acetal, ZnCl₂A mild Lewis acid catalyst selectively converts the dibromomethyl group to an aldehyde without affecting ester functionalities. kpfu.ruresearcher.life
Directed ortho-MetalationRegioselectivePhenyl lithium, Butyllithium, ElectrophilesAn in-situ generated alpha-amino alkoxide directs metalation and subsequent electrophilic addition to the ortho position. liberty.edu

Chemical Reactivity and Derivatization Studies of Methyl 2 Benzyloxy 5 Formylbenzoate

Transformations of the Aldehyde Functional Group

The aldehyde group is a cornerstone of chemical synthesis due to its susceptibility to a wide array of transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the formyl group in methyl 2-(benzyloxy)-5-formylbenzoate is a prime target for nucleophiles. It readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is fundamental in the synthesis of various heterocyclic structures and is a key process in dynamic covalent chemistry. cncb.ac.cnrsc.org The direct reaction of an amine with the aldehyde proceeds to form a C=N double bond, typically with the removal of water. youtube.com

Furthermore, the aldehyde can participate in multicomponent reactions, such as the Ugi reaction, which leverages the reactivity of aldehydes to construct complex molecular scaffolds from simple precursors. cncb.ac.cn While direct studies on this compound in these specific named reactions are not prevalent, the reactivity of the closely related methyl 2-formylbenzoate (B1231588) suggests its utility in such transformations. cncb.ac.cn The aldehyde also serves as a precursor for C-C bond formation. For instance, it can undergo reactions with organometallic reagents or participate in aldol (B89426) or Claisen-Schmidt condensations to generate more complex structures, such as chalcones.

A key transformation pathway for related compounds involves the conversion of the formyl or acetyl group into a bromoacetyl group, creating a valuable alkylating agent. For example, the related compound, methyl 5-acetyl-2-(benzyloxy)benzoate, can be brominated to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key intermediate in the synthesis of pharmaceuticals like Salmeterol. google.combldpharm.com This highlights the synthetic utility of the carbonyl functional group in this molecular framework.

Selective Oxidation and Reduction Chemistry

The aldehyde group can be selectively manipulated through oxidation and reduction while preserving the ester and benzyloxy moieties.

Selective Reduction: The formyl group can be selectively reduced to a primary alcohol, yielding methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoate. This transformation is typically achieved with high chemoselectivity using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net Sodium borohydride is well-suited for this purpose as it readily reduces aldehydes but is generally unreactive towards esters under standard conditions. doubtnut.comias.ac.in This selective reduction provides access to benzyl (B1604629) alcohol derivatives that are themselves useful synthetic intermediates.

Table 1: Selective Reduction of an Aldehyde in the Presence of an Ester
Starting MaterialReagentProductKey Feature
Methyl 4-formylbenzoateSodium Borohydride (NaBH₄)Methyl 4-(hydroxymethyl)benzoateAldehyde is reduced; ester is unaffected. researchgate.netias.ac.in
This compoundSodium Borohydride (NaBH₄)Methyl 2-(benzyloxy)-5-(hydroxymethyl)benzoateChemoselective reduction of the formyl group is expected.

Selective Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can accomplish this, although care must be taken to avoid cleavage of the benzyl ether under harsh acidic or oxidative conditions. Milder, more selective methods may be preferable to ensure the integrity of the benzyloxy protecting group. The resulting carboxylic acid could then be further derivatized or used to modulate the electronic properties of the molecule.

Reactions in Dynamic Covalent Chemistry (DCC) Systems

Dynamic covalent chemistry (DCC) utilizes reversible reactions to generate libraries of compounds that can adapt their constitution in response to internal or external stimuli, settling on the most thermodynamically stable product. cncb.ac.cn The reaction between an aldehyde and an amine to form an imine is a cornerstone of DCC. rsc.orgresearchgate.net

The formyl group of this compound is an ideal handle for engaging in DCC. Its condensation with primary amines is reversible, particularly under acidic or aqueous conditions, allowing for component exchange and the formation of dynamic systems. cncb.ac.cnencyclopedia.pubmdpi.com This reversibility allows for "proof-reading" and "error-checking" during the assembly of complex molecular architectures, leading to the efficient formation of thermodynamically favored products. cncb.ac.cnrsc.org Such systems have been employed to create a wide range of materials, including self-healing polymers, molecular sensors, and complex topological structures like catenanes and rotaxanes. cncb.ac.cnencyclopedia.pub

Reactivity at the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for phenols due to its general stability and the various methods available for its removal.

Selective Cleavage and Deprotection Reactions

The removal of the benzyl group (debenzylation) to unmask the phenol (B47542) is a crucial synthetic step. Several methods can be employed, with the choice depending on the compatibility of other functional groups in the molecule.

Catalytic Hydrogenolysis: This is a common and clean method for debenzylation. The reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). sigmaaldrich.com A significant consideration for this compound is that this method will also reduce the aldehyde group. Therefore, the aldehyde must first be protected (e.g., as an acetal) or converted to a group stable under these conditions if selective debenzylation is desired. Transfer hydrogenation, using a hydrogen donor like cyclohexene (B86901) in the presence of Pd/C, can also be effective for cleaving aryl benzyl ethers. sigmaaldrich.com

Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers. nih.gov This reaction proceeds via protonation of the ether oxygen followed by cleavage to form a phenol and a stable benzyl cation. The reaction rate can be influenced by the solvent and the presence of cation scavengers. nih.govresearchgate.net

Oxidative Cleavage: Oxidative methods can also be used for debenzylation. For instance, a system using an alkali metal bromide (like KBr) with an oxidant can generate a bromo radical that efficiently promotes the cleavage of O-benzyl ethers to yield the corresponding carbonyl compounds. acs.org

Table 2: Common Methods for O-Debenzylation
MethodReagentsKey Features & ConsiderationsCitation
Catalytic HydrogenolysisH₂, Pd/CClean and efficient, but will also reduce the aldehyde and other reducible groups. sigmaaldrich.com
Transfer HydrogenationCyclohexene, Pd/C, Acetic AcidEffective for aryl benzyl ethers; avoids handling H₂ gas. sigmaaldrich.com
Acid-Catalyzed CleavageTrifluoroacetic Acid (TFA)Harsh conditions; may not be suitable for acid-sensitive substrates. nih.govresearchgate.net
Oxidative CleavageKBr, K₂S₂O₈Provides the deprotected phenol (or corresponding carbonyl) under mild oxidative conditions. acs.org
Reductive CleavageKOtBu/DMSO, O₂An efficient method for N-debenzylation that may have applications for O-debenzylation. researchgate.net

Substituent Effects on Benzyloxy Reactivity

The stability of the benzyloxy group and the ease of its cleavage are significantly influenced by the electronic nature of substituents on the aromatic ring to which it is attached. In this compound, the aromatic ring bears both a formyl group and a methyl ester group.

Both the -CHO (formyl) and -COOCH₃ (methyl carboxylate) groups are electron-withdrawing. They deactivate the benzene (B151609) ring towards electrophilic attack and destabilize any positive charge that develops on the ring. In the context of acid-catalyzed debenzylation, which proceeds through a protonated intermediate, these electron-withdrawing groups make the ether oxygen less basic and therefore less readily protonated. This effect increases the stability of the benzyl ether and makes acid-catalyzed cleavage more difficult compared to an unsubstituted or electron-rich analogue. nih.gov

Modifications of the Methyl Ester Group

The methyl ester group is a primary site for modification, offering straightforward pathways to carboxylic acids, alternative esters, and amides, which are crucial intermediates in the synthesis of more complex molecules.

The conversion of the methyl ester to a carboxylic acid or a different ester is a fundamental transformation.

Hydrolysis: The saponification of this compound to its corresponding carboxylic acid, 2-(benzyloxy)-5-formylbenzoic acid, can be readily achieved under basic conditions. Treatment with an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, effectively yields the carboxylic acid. This hydrolysis is a critical step for subsequent reactions that require a carboxylic acid starting material.

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This process typically involves reacting the compound with a different alcohol (e.g., ethanol, isopropanol) in the presence of either an acid or a base catalyst. The equilibrium can be driven towards the desired product by using the new alcohol as a solvent or by removing methanol (B129727) as it forms. This method allows for the introduction of various ester groups, potentially altering the steric and electronic properties of the molecule. A similar approach involving the monohydrolysis of a related diester has been reported, highlighting the feasibility of selective ester transformations. researchgate.net

Table 1: Representative Hydrolytic and Transesterification Reactions

Transformation Reagents and Conditions Product
Hydrolysis 1. NaOH (aq), THF/MeOH 2-(benzyloxy)-5-formylbenzoic acid
2. H3O+
Transesterification R-OH, H+ or OR-, Heat This compound

The reaction of the methyl ester with amines, known as aminolysis, provides a direct route to a wide range of amide derivatives. This transformation is central to the construction of molecules with potential biological activity, as the amide bond is a key feature of peptides and many pharmaceuticals. nih.gov The reaction can be performed by heating the ester with a primary or secondary amine. In some cases, catalysts or activating agents may be employed to enhance the reaction rate. rsc.org For instance, a tandem three-component reaction involving methyl 2-formylbenzoate and an amine, followed by lactamization via intramolecular aminolysis, demonstrates the utility of this reaction in complex syntheses. researchgate.net This pathway allows for the introduction of diverse functionalities by varying the amine component.

Table 2: Examples of Amide Formation via Aminolysis

Amine Reagents and Conditions Product
Benzylamine Heat N-benzyl-2-(benzyloxy)-5-formylbenzamide
Piperidine Heat (2-(benzyloxy)-5-formylphenyl)(piperdin-1-yl)methanone
Aniline TiCl4, Pyridine, 85 °C nih.gov N-phenyl-2-(benzyloxy)-5-formylbenzamide

Aromatic Ring Functionalization and Diversification

The benzene ring of this compound is substituted with an activating group (benzyloxy) and two deactivating groups (formyl and methyl ester). This substitution pattern dictates the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution: The -OCH₂Ph group is an ortho-, para-director and activating, while the -CHO and -COOCH₃ groups are meta-directing and deactivating. The position ortho to the benzyloxy group and meta to the formyl and ester groups (C-3) and the position ortho to the benzyloxy group (C-1) are sterically hindered. Therefore, electrophilic substitution is predicted to occur predominantly at the C-3 position, which is ortho to the strongly activating benzyloxy group and meta to the deactivating groups. Reactions such as nitration or halogenation would likely yield the 3-substituted product.

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution (SNAr) to occur, the ring typically needs to be electron-deficient and possess a good leaving group. While the parent compound is not primed for SNAr, a halogenated derivative, such as Methyl 5-bromo-2-(benzyloxy)benzoate, would be. nih.gov Studies on related dihalobenzoates show that the regioselectivity of nucleophilic substitution is influenced by the nature of the nucleophile and the position of the electron-withdrawing groups. nih.gov In a hypothetical Methyl 3-bromo-2-(benzyloxy)-5-formylbenzoate, the bromine at C-3 is activated by the para formyl group and the ortho ester group, making it susceptible to displacement by nucleophiles like thiols or amines.

Table 3: Predicted Aromatic Substitution Products

Reaction Type Reagents Predicted Major Product
Electrophilic (Nitration) HNO₃, H₂SO₄ Methyl 2-(benzyloxy)-5-formyl-3-nitrobenzoate
Nucleophilic (on a bromo-derivative) R-SH, Base on Methyl 3-bromo-2-(benzyloxy)-5-formylbenzoate Methyl 2-(benzyloxy)-5-formyl-3-(R-thio)benzoate

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a halide (or triflate) functionality is typically required on the aromatic ring. Starting from a halogenated derivative like Methyl 5-bromo-2-(benzyloxy)benzoate nih.gov, a variety of coupling reactions can be envisioned.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing new aryl or vinyl substituents. The synthesis of benzyloxy-benzaldehyde derivatives bearing five-membered heterocycles via Suzuki-Miyaura coupling has been reported, indicating the applicability of this method to similar scaffolds. bohrium.com

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new, more substituted alkene.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples the aryl bromide with a terminal alkyne, providing access to aryl-alkyne structures.

These cross-coupling reactions significantly expand the structural diversity achievable from the core this compound scaffold.

Table 4: Potential Cross-Coupling Reactions of a Halogenated Derivative

Reaction Name Coupling Partner Catalyst/Conditions Product Type
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃ Biaryl
Heck Alkene (CH₂=CHR) Pd(OAc)₂, P(o-tol)₃, Et₃N Styrenyl
Sonogashira Terminal Alkyne (H-C≡C-R) PdCl₂(PPh₃)₂, CuI, Et₃N Aryl-alkyne

Applications As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The molecular framework of Methyl 2-(benzyloxy)-5-formylbenzoate is embedded in or serves as a precursor to various structures with significant biological activity. Its ability to participate in reactions that build complex ring systems makes it a valuable tool for medicinal chemists.

While this compound itself is not directly cited in the most common industrial syntheses of the long-acting β2-adrenergic agonist Salmeterol, a closely related analogue, Methyl 5-acetyl-2-(benzyloxy)benzoate , is a critical intermediate. cymitquimica.comchemspider.com The established synthetic pathway to Salmeterol relies on this acetyl derivative.

The process typically begins with Methyl 5-acetyl-2-hydroxybenzoate , which undergoes benzylation to protect the phenolic hydroxyl group, yielding Methyl 5-acetyl-2-(benzyloxy)benzoate. google.com This intermediate is then subjected to bromination at the acetyl group to form the highly reactive α-bromo ketone, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . google.combldpharm.com This bromoacetyl compound is the key electrophile that reacts with an amine side-chain precursor to assemble the core structure of Salmeterol.

StepStarting MaterialReagentsProductPurpose
1Methyl 5-acetyl-2-hydroxybenzoateBenzyl (B1604629) chloride, Base (e.g., K₂CO₃)Methyl 5-acetyl-2-(benzyloxy)benzoateProtection of the hydroxyl group. google.com
2Methyl 5-acetyl-2-(benzyloxy)benzoateBrominating Agent (e.g., Br₂)Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoateFormation of a reactive electrophile for coupling. google.com
3Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoateN-benzyl-6-(4-phenylbutoxy)hexan-1-amineCoupled Keto-Amine IntermediateAssembly of the Salmeterol backbone.
4Coupled Keto-Amine IntermediateReducing Agent (e.g., Vitride, LiAlH₄)Dibenzyl Salmeterol IntermediateReduction of the ketone to a secondary alcohol.
5Dibenzyl Salmeterol IntermediateH₂, Catalyst (e.g., Pd/C)SalmeterolDeprotection of benzyl groups to yield the final product.

This table outlines a common synthetic route to Salmeterol, highlighting the role of the acetyl analogue of this compound.

The aldehyde functionality of this compound is a powerful handle for the construction of a wide array of heterocyclic systems, which are core structures in many pharmaceuticals. The compound is an ideal substrate for classic and modern cyclization reactions.

One of the most significant applications is in the Pictet-Spengler reaction , a condensation and cyclization process between a β-arylethylamine and an aldehyde or ketone. nih.gov In this context, this compound can serve as the aldehyde component, enabling the synthesis of complex tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds. nih.govresearchgate.net These structures are central to numerous natural products and medicinal agents.

Furthermore, the formyl group readily participates in Knoevenagel condensations . This reaction, typically between an aldehyde and a compound with an active methylene (B1212753) group, is a fundamental method for forming new carbon-carbon double bonds. chemrxiv.org The resulting α,β-unsaturated system can then be used in subsequent reactions to build more complex molecular architectures, including various heterocycles. Research has shown that benzyloxy-substituted benzaldehydes are effective substrates in these condensations. chemrxiv.org

The compound is also a suitable candidate for multicomponent reactions (MCRs), such as the Ugi reaction . Reviews on structurally similar compounds, like methyl 2-formylbenzoate (B1231588), highlight their use in MCRs to generate libraries of complex and potentially bioactive scaffolds in a single, efficient step. researchgate.net This approach provides rapid access to diverse heterocyclic frameworks.

Role in the Construction of Macrocyclic and Supramolecular Architectures

While the specific use of this compound in the synthesis of macrocycles and large supramolecular structures is not extensively documented, its inherent functionalities make it a potential building block for such architectures. The presence of the reactive aldehyde and the ester group provides two distinct points for covalent bond formation, which could be exploited in cyclization strategies.

For instance, related benzyloxy-benzoic acid methyl ester derivatives have been successfully used to synthesize bicyclic heterocyclic systems like chromenes . unimi.itmdpi.com These syntheses involve intramolecular cyclization reactions where the benzoate (B1203000) scaffold is a key component. Although chromenes are not macrocycles, these findings demonstrate the principle of using such building blocks to construct cyclic systems. The combination of the aldehyde for forming one part of a macrocyclic ring and the ester for another linkage (e.g., via amide bond formation after hydrolysis) represents a plausible, albeit underexplored, strategy for macrocyclization.

Contribution to Chemical Library Generation for Research Purposes

The generation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent scaffold for this purpose due to the versatile reactivity of its formyl group.

As discussed, its suitability for multicomponent reactions (MCRs) is a major advantage. researchgate.net An MCR combines three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. By systematically varying each reactant, vast libraries of complex molecules can be generated from a single core building block like this compound.

The compound's utility in foundational reactions like the Pictet-Spengler and Knoevenagel condensations further enhances its value for library synthesis. nih.govchemrxiv.org These reactions allow for the introduction of a wide variety of substituents and ring systems, enabling the creation of diverse molecular frameworks around the central benzyloxy-benzoate core. This strategy allows researchers to efficiently generate collections of novel compounds for biological screening and the exploration of structure-activity relationships (SAR).

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Involving Methyl 2-(benzyloxy)-5-formylbenzoate

The formyl and methyl ester groups are the primary sites of chemical transformation on the this compound scaffold. The benzyloxy group, while generally stable, exerts significant electronic influence on the reactivity of the aromatic ring and its substituents. Mechanistic studies, often on analogous substituted benzaldehydes and benzoates, provide a framework for understanding the behavior of this specific molecule.

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively available in public literature. However, the principles governing its reactivity can be inferred from studies on related substituted benzaldehydes. For instance, the addition of nucleophiles to the formyl group is a fundamental reaction type.

The rate of such reactions is sensitive to the electronic nature of the substituents on the aromatic ring. The benzyloxy group at the 2-position and the methyl ester at the 1-position both influence the electrophilicity of the aldehyde's carbonyl carbon. Kinetic studies on the addition of hydroxide (B78521) ions to a series of substituted benzaldehydes have shown a correlation between the reaction rate and the electronic properties of the substituents. researchgate.net Generally, electron-withdrawing groups enhance the rate of nucleophilic attack by increasing the partial positive charge on the carbonyl carbon.

The table below presents kinetic data for the addition of hydroxide ions to various substituted benzaldehydes, which can serve as a model for understanding the reactivity of the formyl group in this compound.

Table 1: Kinetic Data for the Addition of Hydroxide to Substituted Benzaldehydes

Substituent kOH (M-1s-1)
4-Nitro 2.0
3-Nitro 1.6
3-Chloro 0.8
4-Chloro 0.6
H 0.2
4-Methyl 0.1

This data is illustrative and adapted from studies on substituted benzaldehydes to show general reactivity trends.

Thermodynamic parameters for reactions, such as the formation of benzyl (B1604629) esters, have also been investigated for related systems. Studies on the solvation thermodynamics of benzoic acid derivatives in different solvent systems show that parameters like Gibbs free energy, enthalpy, and entropy of solvation are influenced by the nature of the substituents and the solvent composition. chemicalbook.com These studies provide a basis for predicting the thermodynamic feasibility of reactions involving this compound.

The aldehyde functional group in this compound is a key handle for stereoselective transformations. Nucleophilic addition to the prochiral carbonyl group can generate a new stereocenter. Achieving high levels of stereocontrol and enantioselectivity is a central theme in modern organic synthesis.

While specific enantioselective reactions for this compound are not widely reported, general principles of stereocontrol in nucleophilic additions to aldehydes are well-established. chemspider.comdocbrown.info The stereochemical outcome is often dictated by the steric and electronic environment around the carbonyl group, the nature of the nucleophile, and the use of chiral catalysts or auxiliaries. chemspider.com

For example, in enzyme-catalyzed reactions, the stereochemistry of the addition is tightly controlled due to the specific binding of the substrate in the enzyme's active site. docbrown.info In non-enzymatic reactions, chiral catalysts, such as those based on transition metals or organocatalysts, are employed to create a chiral environment that favors the formation of one enantiomer over the other. nih.govchemicalbook.com The development of enantioselective C-H functionalization reactions also offers a pathway to chiral derivatives of such aromatic compounds. bldpharm.com

The benzyloxy group, being relatively bulky, can exert a degree of steric influence on the approaching nucleophile, potentially leading to diastereoselectivity in certain reactions. The field of enantioselective catalysis is vast, with numerous methods developed for the asymmetric functionalization of aldehydes that could be applicable to this compound.

Theoretical Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) can be used to predict molecular structure, electronic properties, and spectroscopic signatures, as well as to explore reaction mechanisms.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

For aromatic systems containing both electron-donating (benzyloxy) and electron-withdrawing (formyl, methyl ester) groups, the electronic landscape is complex. Computational studies on related benzothiazole (B30560) derivatives have shown that the nature and position of substituents significantly impact the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

While a specific DFT study for this compound is not available, analyses of similar molecules indicate that the LUMO is typically localized on the electron-withdrawing portions of the molecule, in this case, the aldehyde and ester groups, making them susceptible to nucleophilic attack. The HOMO, conversely, would have significant contributions from the electron-rich benzyloxy and benzene (B151609) ring systems.

Computational methods are widely used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of molecules. The accuracy of these predictions has significantly improved, making them a valuable tool for structural elucidation.

The conformational flexibility of this compound, particularly the rotation around the C-O bonds of the ether and ester groups, will influence its spectroscopic properties. Conformational analysis through computational methods can identify the most stable conformers in the gas phase or in solution.

Predicted NMR spectra for related compounds like methyl benzoate (B1203000) are available and serve as a starting point for interpreting the spectrum of the target molecule. The presence of the additional benzyloxy and formyl groups would introduce characteristic shifts and splitting patterns. The formyl proton, for instance, would appear as a singlet in the downfield region of the 1H NMR spectrum.

The table below shows illustrative predicted 1H NMR chemical shifts for a related compound, methyl 2-hydroxybenzoate, which can be compared to the expected spectrum of this compound.

Table 2: Illustrative Predicted 1H NMR Data

Proton Predicted Chemical Shift (ppm) for Methyl 2-hydroxybenzoate Expected Influence on this compound
Aromatic Protons 6.8 - 7.8 Complex multiplets due to asymmetric substitution.
Methyl Protons ~3.9 Singlet, position influenced by local electronic environment.
Hydroxyl Proton ~10.8 (variable) Replaced by benzylic protons (~5.0 ppm, singlet) and benzyl aromatic protons.

This data is for illustrative purposes and based on known spectra of related compounds.

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions. These calculations can locate transition state structures and determine their energies, providing the activation energy barriers for different reaction pathways. This information is crucial for understanding reaction kinetics and selectivity.

For reactions involving this compound, such as nucleophilic addition to the aldehyde, computational methods can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps. Transition state theory provides the formal framework for relating the properties of the transition state to the reaction rate.

While specific calculations for this molecule are not published, studies on the reactions of other aromatic aldehydes have successfully used quantum chemistry to elucidate mechanisms. For example, in the oxidation of substituted benzaldehydes, DFT calculations have been used to rationalize the observed reactivity and the role of the substituents.

The table below provides a hypothetical representation of the kind of data that can be obtained from quantum chemical calculations for a reaction step, such as the addition of a nucleophile.

Table 3: Hypothetical Reaction Energetics from Quantum Chemical Calculations

Parameter Description Illustrative Value (kcal/mol)
ΔErxn Energy of Reaction -15
Ea Activation Energy +10

These values are purely illustrative to demonstrate the output of such calculations.

By comparing the activation energies for different possible pathways, chemists can predict the most likely course of a reaction. These theoretical insights are invaluable for designing new synthetic routes and optimizing reaction conditions.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Benzyloxy 5 Formylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and Heteronuclear NMR Studies

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of Methyl 2-(benzyloxy)-5-formylbenzoate. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the benzoate (B1203000) ring would appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the influence of the electron-withdrawing formyl and ester groups. The protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region, generally between δ 7.2 and 7.5 ppm. rsc.org The benzylic protons (-CH₂-) would likely appear as a sharp singlet around δ 5.0-5.4 ppm. rsc.org The methyl ester protons (-OCH₃) would be observed as a singlet in the upfield region, typically around δ 3.9 ppm. The aldehyde proton (-CHO) is highly deshielded and would be expected to appear as a singlet at a very downfield chemical shift, likely between δ 9.8 and 10.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the ester and aldehyde groups are characteristically found at the most downfield positions, typically in the range of δ 165-195 ppm. rsc.org The aromatic carbons would generate a series of signals between δ 110 and 160 ppm. The benzylic carbon (-CH₂-) would be expected around δ 70-75 ppm, and the methyl ester carbon (-OCH₃) would resonate at approximately δ 52 ppm. rsc.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde Proton (-CHO)9.9191.0
Benzoate Ring Protons7.5 - 8.2112.0 - 160.0
Benzyl Ring Protons7.3 - 7.5127.0 - 136.0
Benzylic Protons (-OCH₂Ph)5.271.0
Methyl Ester Protons (-OCH₃)3.952.5
Ester Carbonyl Carbon (C=O)-166.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This would be particularly useful in assigning the signals of the aromatic protons on the substituted benzoate ring by showing their through-bond coupling relationships.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu For instance, it would show a cross-peak connecting the signal of the methyl ester protons to the signal of the methyl ester carbon, and the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the molecular structure. For example, in this compound, an HMBC experiment would be expected to show correlations between the aldehyde proton and the carbons of the benzoate ring, and between the benzylic protons and the carbons of both the benzyl and benzoate rings, thus confirming the position of the benzyloxy group.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules associated with bond vibrations and electron transitions, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. A strong absorption band due to the C=O stretching vibration of the ester group would be expected around 1720-1740 cm⁻¹. docbrown.info The C=O stretching of the aldehyde group would likely appear at a slightly lower wavenumber, around 1690-1715 cm⁻¹. docbrown.info The C-H stretching of the aldehyde proton typically gives rise to a weak band near 2720 cm⁻¹. The spectrum would also show C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. st-andrews.ac.uk

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
AldehydeC=O Stretch1690 - 1715
EsterC=O Stretch1720 - 1740
AldehydeC-H Stretch~2720
Aromatic RingC=C Stretch1450 - 1600
Ether & EsterC-O Stretch1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org Molecules with conjugated π systems, known as chromophores, are particularly active in the UV-Vis region. tanta.edu.egfiveable.me this compound contains multiple chromophores, including the benzene (B151609) rings, the carbonyl groups of the ester and aldehyde, which are conjugated with the aromatic ring.

The electronic spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, are typically of high intensity and would be expected for the aromatic system. The n → π* transitions, resulting from the excitation of a non-bonding electron (from the oxygen atoms of the carbonyls) to a π* anti-bonding orbital, are generally weaker. The presence of the conjugated system is likely to result in absorption maxima (λ_max) in the 250-350 nm range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₆H₁₄O₄), the exact molecular weight is 270.0892 g/mol . In a high-resolution mass spectrometry (HRMS) experiment, such as Electrospray Ionization-Time of Flight (ESI-TOF), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed with high mass accuracy, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation (C₇H₇⁺, m/z = 91), which is a very common and stable fragment.

Loss of the formyl group (-CHO).

Decarboxylation or other rearrangements of the benzoate ring structure.

The analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, detailed X-ray crystallographic data for the specific compound, this compound, has not been reported in publicly accessible scientific literature. While crystallographic studies have been conducted on analogous and derivative compounds, the precise solid-state structure, including unit cell dimensions, space group, and specific intermolecular interactions of this compound, remains unelucidated.

The following sections would typically detail the findings from such an analysis. However, in the absence of experimental data for the title compound, a theoretical discussion is provided based on the expected methodologies.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, confirming the connectivity of the methyl ester, benzyloxy, and formyl functional groups on the benzoate core.

A typical SC-XRD analysis would yield a set of crystallographic data, which would be presented in a table format. This would include:

ParameterDescriptionExpected Value Range/Type
Chemical Formula The elemental composition of the molecule.C₁₆H₁₄O₄
Formula Weight The mass of one mole of the compound.270.28 g/mol
Crystal System The symmetry system of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal.e.g., P2₁/c, C2/c
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Measured in Å and degrees (°)
Volume (V) The volume of the unit cell.Measured in ų
Z The number of molecules in the unit cell.Integer value
Density (calculated) The calculated density of the crystal.Measured in g/cm³
Absorption Coefficient (μ) A measure of how strongly the crystal absorbs X-rays.Measured in mm⁻¹
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A value < 0.05 is considered good.
Goodness-of-fit (GOF) An indicator of the quality of the structural refinement.A value close to 1 indicates a good fit.

The analysis would also reveal key intramolecular bond lengths and angles, providing insight into the geometry of the molecule. For instance, the dihedral angle between the phenyl ring of the benzoate and the benzyl group would be a significant parameter, indicating the molecule's conformation in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. An analysis of the crystal structure of this compound would be expected to reveal a network of non-covalent interactions that stabilize the solid-state assembly.

Given the functional groups present in the molecule, the following interactions would be anticipated:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The aldehydic proton and aromatic protons could act as donors, while the carbonyl oxygen of the ester, the ether oxygen, and the formyl oxygen would be potential acceptors.

π-π Stacking: The presence of two aromatic rings (the benzoate and the benzyl group) suggests that π-π stacking interactions would be a prominent feature. These could involve face-to-face or offset stacking arrangements, contributing significantly to the lattice energy.

A detailed analysis would quantify these interactions, including distances and angles, to provide a comprehensive understanding of the supramolecular architecture. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Without experimental data, further detailed discussion on the specific intermolecular contacts and packing motifs of this compound remains speculative. Future crystallographic studies are required to provide these definitive structural insights.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, aiming to reduce environmental impact and enhance efficiency. For aromatic aldehydes and esters, this has led to the development of innovative and sustainable synthetic routes.

Recent research has highlighted the use of natural catalysts and renewable energy sources in chemical synthesis. For example, a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes utilized lemon juice as a biodegradable and non-toxic catalyst in conjunction with concentrated solar radiation, achieving a product yield of 97% in just 10 minutes. nih.gov This approach exemplifies the potential for developing environmentally benign synthetic methods for derivatives of Methyl 2-(benzyloxy)-5-formylbenzoate.

Another key aspect of green chemistry is the development of one-pot synthesis procedures that reduce waste and save time. A notable example is the two-step, one-pot synthesis of functionalized benzaldehydes. rug.nlacs.orgresearchgate.net This method employs a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group, allowing for subsequent cross-coupling reactions with organometallic reagents. rug.nlacs.orgresearchgate.net Such a strategy could be adapted for the synthesis of this compound, potentially improving yield and reducing the number of purification steps. Furthermore, a patented method for the preparation of the related compound, 5-formyl-2-methoxy methyl benzoate (B1203000), boasts a total yield of about 90%, significantly improving raw material utilization and demonstrating the economic and industrial potential of optimized synthetic routes. google.com

The quest for greener synthesis has also led to the exploration of novel catalytic systems. For instance, catalysts containing two noble metals have shown remarkable efficiency in ester-producing reactions using oxygen as the sole oxidant, with water as the only byproduct. labmanager.com This approach, known as Cross-Dehydrogenative Coupling (CDC), is a sustainable strategy due to its high atom economy. labmanager.com The application of such catalysts to the synthesis of esters like this compound could significantly reduce the environmental footprint of their production.

Green Chemistry ApproachKey FeaturesPotential Application to this compound Synthesis
Natural Catalysts & Renewable Energy Use of biodegradable catalysts (e.g., lemon juice) and solar energy.Synthesis of derivatives in a more environmentally friendly manner.
One-Pot Synthesis Reduction of reaction steps and waste by combining multiple reactions in a single vessel.More efficient synthesis with higher yields and easier purification.
High-Yield Patented Methods Optimized reaction conditions leading to significantly higher product yields.Economically viable and scalable industrial production.
Advanced Catalytic Systems Use of bimetallic catalysts and oxygen as a green oxidant for esterification.Sustainable production with reduced waste and environmental impact.

Exploitation in New Materials Science and Nanotechnology

The unique chemical structure of this compound, featuring both an aldehyde and an ester functional group on a substituted benzene (B151609) ring, makes it a promising candidate for the development of new materials and for applications in nanotechnology.

In materials science, there is a growing interest in creating materials with precisely controlled properties. One area where this compound could be utilized is in the development of substrate-selective catalysts. Recent research has demonstrated the engineering of surface-imprinted nanoreactors that can selectively catalyze reactions of specific isomers of substituted benzaldehydes. rsc.org The ability to tailor catalytic pockets at a molecular level opens up possibilities for using this compound in creating highly specific catalytic systems for fine chemical synthesis. rsc.org

While direct applications of this compound in materials science are still emerging, its structure suggests several potential uses. The presence of reactive functional groups makes it a suitable monomer for the synthesis of novel polymers. The aldehyde and ester groups can participate in various polymerization reactions, leading to the formation of polyesters or other functional polymers with unique properties. These polymers could find applications in areas such as specialty plastics, coatings, and adhesives.

Furthermore, the aromatic core and functional groups of this compound make it an attractive building block for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The specific geometry and functionality of this molecule could be exploited to design MOFs with tailored pore sizes and chemical environments, making them suitable for specific applications.

In the realm of nanotechnology, the functional groups of this compound could be used to functionalize the surface of nanoparticles. This surface modification can impart new properties to the nanoparticles, such as improved dispersibility, biocompatibility, or catalytic activity. For example, attaching this molecule to the surface of gold or silver nanoparticles could create new sensors or drug delivery systems.

Potential Application AreaDescriptionRelevance of this compound
Substrate-Selective Catalysis Development of nanoreactors with molecularly imprinted pockets for selective catalysis.Can be used as a template or substrate in the design of highly specific catalysts.
Polymer Synthesis Creation of new polymers with unique properties.Can act as a monomer due to its reactive aldehyde and ester functional groups.
Metal-Organic Frameworks (MOFs) Construction of porous materials for various applications.Can serve as an organic linker to create MOFs with tailored properties.
Nanoparticle Functionalization Modification of the surface of nanoparticles to impart new functionalities.Can be attached to nanoparticles to improve their properties for specific applications.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis by enabling more accurate and efficient prediction of reaction outcomes and retrosynthetic pathways. arxiv.orgnih.gov These technologies are particularly valuable for complex molecules like this compound, where traditional synthetic planning can be challenging.

Transfer learning is another ML approach that has shown great promise in reaction prediction, especially when dealing with limited datasets. nih.gov By pre-training a model on a large dataset of general chemical reactions, it can then be fine-tuned on a smaller, more specific dataset to achieve high accuracy in predicting the outcomes of particular types of reactions. nih.gov This approach could be used to develop a highly accurate model for predicting the synthesis of substituted benzoates like this compound. nih.gov

The application of these AI and ML tools can significantly accelerate the discovery and optimization of synthetic routes. By simulating thousands of virtual syntheses, these systems can identify the most efficient and sustainable pathways, reducing the need for costly and time-consuming trial-and-error experimentation in the lab. atomfair.com For this compound, this could lead to the development of novel, more efficient, and greener synthesis methods.

AI/ML TechnologyDescriptionApplication to this compound Synthesis
Retrosynthesis Models (e.g., RadicalRetro, Chemformer) AI-powered tools that predict the synthetic pathway for a target molecule.Design of novel and efficient synthetic routes from simple precursors.
Transfer Learning An ML technique that improves model accuracy by pre-training on large datasets.Development of highly accurate prediction models for specific reaction types.
Reaction Outcome Prediction ML models that predict the products and yields of chemical reactions.Optimization of reaction conditions to maximize yield and minimize byproducts.
Automated Synthesis Platforms Integration of AI with robotic systems for automated high-throughput experimentation.Rapid screening of different synthetic routes and reaction conditions. nih.gov

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing Methyl 2-(benzyloxy)-5-formylbenzoate?

The synthesis typically involves two critical steps:

  • Formylation : Introduction of the formyl group at the 5-position of the benzoate core. This may involve Vilsmeier-Haack formylation or oxidation of a methyl group using reagents like CrO₃ under controlled conditions.
  • Benzyloxy Group Introduction : Reaction of a hydroxyl group at the 2-position with benzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone) at elevated temperatures (60–80°C) to facilitate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization is often employed to isolate the pure product.

Q. How is the structure of this compound characterized?

Standard analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzyloxy at C2 and formyl at C5).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: ~284 g/mol).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2850–2720 cm⁻¹ (formyl C–H stretch) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

Key reactions include:

  • Aldehyde Functionalization : The formyl group undergoes condensation (e.g., with amines to form imines) or nucleophilic additions (e.g., Grignard reactions).
  • Ester Hydrolysis : Under acidic or basic conditions to yield the carboxylic acid derivative.
  • Benzyloxy Deprotection : Catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (e.g., HBr/AcOH) to regenerate the hydroxyl group .

Advanced Research Questions

Q. How can competing reactivity of the formyl group be managed during nucleophilic substitution at the ester or benzyloxy group?

To prevent undesired side reactions:

  • Protection Strategies : Temporarily protect the formyl group as a stable derivative (e.g., acetal formation using ethylene glycol under acidic conditions) before performing substitutions.
  • Regioselective Conditions : Use sterically hindered bases (e.g., DBU) or low temperatures to favor substitution at the benzyloxy or ester group over aldehyde reactivity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Common issues include:

  • Co-elution in HPLC : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities like unreacted starting materials or hydrolysis byproducts.
  • Sensitivity Limits : Employ LC-MS/MS for detecting low-abundance species (e.g., de-esterified products) .

Q. How does the electronic influence of substituents (benzyloxy and formyl) direct electrophilic aromatic substitution in derivatives?

  • Benzyloxy Group : Acts as an electron-donating group (EDG) via resonance, directing electrophiles to the para position relative to the ester.
  • Formyl Group : As an electron-withdrawing group (EWG), it meta-directs electrophiles. Computational modeling (e.g., DFT) can predict regioselectivity in multi-substituted systems .

Q. What strategies optimize yield in large-scale synthesis of this compound?

  • Solvent Selection : Use DMF for solubility but switch to toluene for easier removal during workup.
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂) for efficient benzyloxy introduction.
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Methodological Notes

  • Synthetic Optimization : Pilot-scale reactions should include DoE (Design of Experiments) to evaluate temperature, stoichiometry, and catalyst loading .
  • Safety : Handle formyl-containing compounds in well-ventilated areas due to potential volatility and irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(benzyloxy)-5-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(benzyloxy)-5-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.